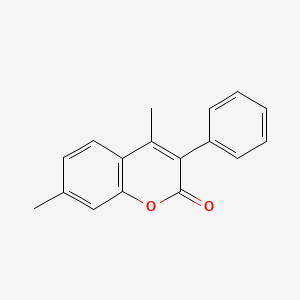

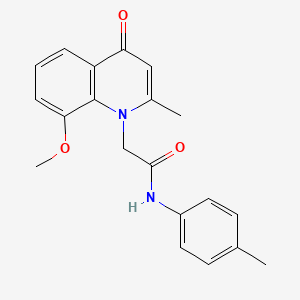

4,7-Dimethyl-3-phenylcoumarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

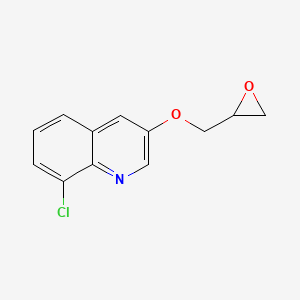

4,7-Dimethyl-3-phenylcoumarin is a derivative of coumarin, a family of heterocyclic molecules that are widely used in both organic and medicinal chemistry . Coumarins are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .Molecular Structure Analysis

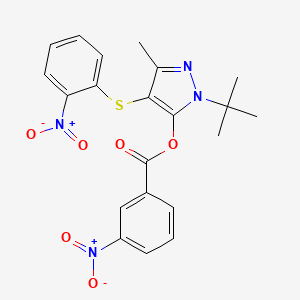

The structure of 4,7-Dimethyl-3-phenylcoumarin was determined by X-ray crystallography . It crystallizes in the space group P2 1/a with cell parameters a= 15.290(3)Å, b= 6.5298(14)Å, c= 27.551(6)Å, β= 105.054(13)°, Z= 8, and V= 2656.2(9)Å3 .Chemical Reactions Analysis

The synthesis of 4,7-Dimethyl-3-phenylcoumarin involves the reaction of 2-hydroxy-4-dimethylaminobenzaldehyde with carbethoxy-benzylidene-triphenylphosphorane .科学的研究の応用

Antifungal and Antiaflatoxigenic Activities

4,7-Dimethyl-3-phenylcoumarin, also known as 4-Hydroxy-7-methyl-3-phenylcoumarin, has shown potent antifungal and antiaflatoxigenic activities against Aspergillus flavus . The compound inhibits aflatoxin biosynthesis by downregulating the expression of aflD, aflK, aflQ, and aflR .

Inhibition of Aflatoxin Production

The compound is effective in suppressing aflatoxin production. It achieves this by downregulating the expression of genes involved in aflatoxin biosynthesis .

Medicinal Chemistry Applications

3-Phenylcoumarins, a family of heterocyclic molecules that includes 4,7-Dimethyl-3-phenylcoumarin, are widely used in both organic and medicinal chemistry . They have been used in the design of new drug candidates .

Synthetic Procedures

The compound has been used in various synthetic procedures. For instance, a highly regioselective and transition-metal free one-pot arylation of coumarins-3-carboxylic acid has been achieved using 4,7-Dimethyl-3-phenylcoumarin .

Inhibition of Neutrophil Extracellular Traps Formation

The 3-phenylcoumarin derivative 6,7-dihydroxy-3-[3’,4’-methylenedioxyphenyl]-coumarin has been found to inhibit the formation and release of neutrophil extracellular traps .

Safety and Hazards

作用機序

Target of Action

Coumarins, the class of compounds to which 4,7-dimethyl-3-phenylcoumarin belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .

Mode of Action

Coumarins are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or altering cellular structures . The specific interactions depend on the structure of the coumarin derivative and the nature of the target.

Biochemical Pathways

Coumarins are involved in a variety of biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Pharmacokinetics

Coumarins are generally well-absorbed and widely distributed in the body . They undergo metabolic transformations, often involving the liver, and are excreted via the kidneys . These properties influence the bioavailability of coumarins, including 4,7-Dimethyl-3-phenylcoumarin.

Result of Action

Coumarins are known to have a wide range of biological and therapeutic properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . It’s likely that 4,7-Dimethyl-3-phenylcoumarin has similar effects due to its structural similarity to other coumarins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,7-Dimethyl-3-phenylcoumarin. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

特性

IUPAC Name |

4,7-dimethyl-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O2/c1-11-8-9-14-12(2)16(13-6-4-3-5-7-13)17(18)19-15(14)10-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPZLPMSNLJMGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dimethyl-3-phenylcoumarin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

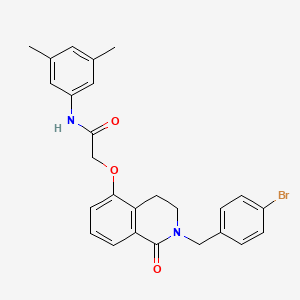

![N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2884642.png)

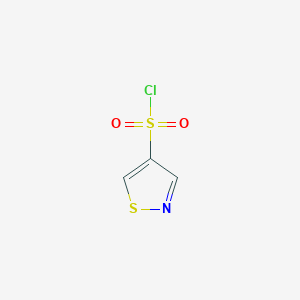

![N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2884654.png)